3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzonitrile
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Description
Scientific Research Applications
Antiviral and Antimicrobial Activities
- A study described the synthesis of piperazine derivatives doped with febuxostat, including compounds similar to 3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzonitrile. These compounds exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, suggesting potential applications in treating viral and bacterial infections (Reddy et al., 2013).
Anti-Malarial Activity
- Piperazine derivatives have been investigated for their anti-malarial properties. A study on the structures of certain piperazine derivatives highlighted their potential as anti-malarial agents, indicating the relevance of these compounds in malaria research (Cunico et al., 2009).
Synthesis and Biological Activity
- Research on novel thiadiazole amide compounds containing piperazine indicated inhibitory effects on certain bacterial strains and antiviral activity against tobacco mosaic virus. This shows the potential of piperazine-based compounds in developing new antibacterial and antiviral agents (Xia, 2015).
Anticancer Applications
- A study on the synthesis of a heterocyclic compound involving a piperazine derivative revealed its potential in inhibiting bone cancer cell lines, suggesting a role for piperazine derivatives in cancer research (Lv et al., 2019).
Antibacterial and Antioxidant Properties
- Piperazine derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. This research contributes to the understanding of the potential uses of piperazine compounds in treating bacterial infections and oxidative stress-related conditions (Mallesha & Mohana, 2011).
Hepatitis C Virus (HCV) Inhibition
- Piperazine derivatives have been identified as inhibitors of HCV, with potential for use in single or combinational therapies for HCV infection. This highlights the importance of such compounds in antiviral drug development (Jiang et al., 2020).
properties
IUPAC Name |
3-[4-(1,1-dioxothian-4-yl)piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c18-13-14-2-1-3-15(12-14)17(21)20-8-6-19(7-9-20)16-4-10-24(22,23)11-5-16/h1-3,12,16H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRDVKQZLBAXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzonitrile |
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